N10-Didesmethyl N10-Benzyl Rizatriptan
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Overview
Description
N10-Didesmethyl N10-Benzyl Rizatriptan is a chemical compound with the molecular formula C20H21N5 and a molecular weight of 331.41 g/mol . It is an intermediate in the synthesis of Rizatriptan, a medication used to treat migraines . This compound is characterized by its unique chemical structure, which includes an indole ring and a triazole moiety .
Preparation Methods
The synthesis of N10-Didesmethyl N10-Benzyl Rizatriptan involves several steps. One common method includes the reaction of 1H-indole-3-ethanamine with benzyl chloride in the presence of a base to form the N-benzyl derivative. This intermediate is then subjected to further reactions to introduce the triazole moiety, resulting in the final product . Industrial production methods typically involve optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
N10-Didesmethyl N10-Benzyl Rizatriptan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents using appropriate nucleophiles.
Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide or potassium carbonate, and solvents such as ethanol or dimethyl sulfoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N10-Didesmethyl N10-Benzyl Rizatriptan has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including Rizatriptan.
Biology: Researchers study its interactions with biological targets to understand its potential therapeutic effects.
Industry: It is used in the pharmaceutical industry for the production of Rizatriptan and related compounds.
Mechanism of Action
The mechanism of action of N10-Didesmethyl N10-Benzyl Rizatriptan is closely related to that of Rizatriptan. Rizatriptan is a selective agonist of the 5-HT1B and 5-HT1D receptors, which are involved in the regulation of serotonin levels in the brain . By binding to these receptors, Rizatriptan helps to alleviate migraine symptoms. This compound, as an intermediate, contributes to the synthesis of Rizatriptan and thus indirectly participates in this mechanism .
Comparison with Similar Compounds
N10-Didesmethyl N10-Benzyl Rizatriptan is unique due to its specific chemical structure and role as an intermediate in the synthesis of Rizatriptan. Similar compounds include:
Rizatriptan: The final product in the synthesis pathway, used to treat migraines.
Sumatriptan: Another triptan used for migraine treatment, with a different chemical structure but similar mechanism of action.
Zolmitriptan: A triptan with a similar therapeutic use but different pharmacokinetic properties.
These compounds share the common feature of being triptans, which are selective serotonin receptor agonists used in the treatment of migraines .
Properties
IUPAC Name |
N-benzyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5/c1-2-4-16(5-3-1)11-21-9-8-18-12-23-20-7-6-17(10-19(18)20)13-25-15-22-14-24-25/h1-7,10,12,14-15,21,23H,8-9,11,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBHXTUAMQCXCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCC2=CNC3=C2C=C(C=C3)CN4C=NC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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